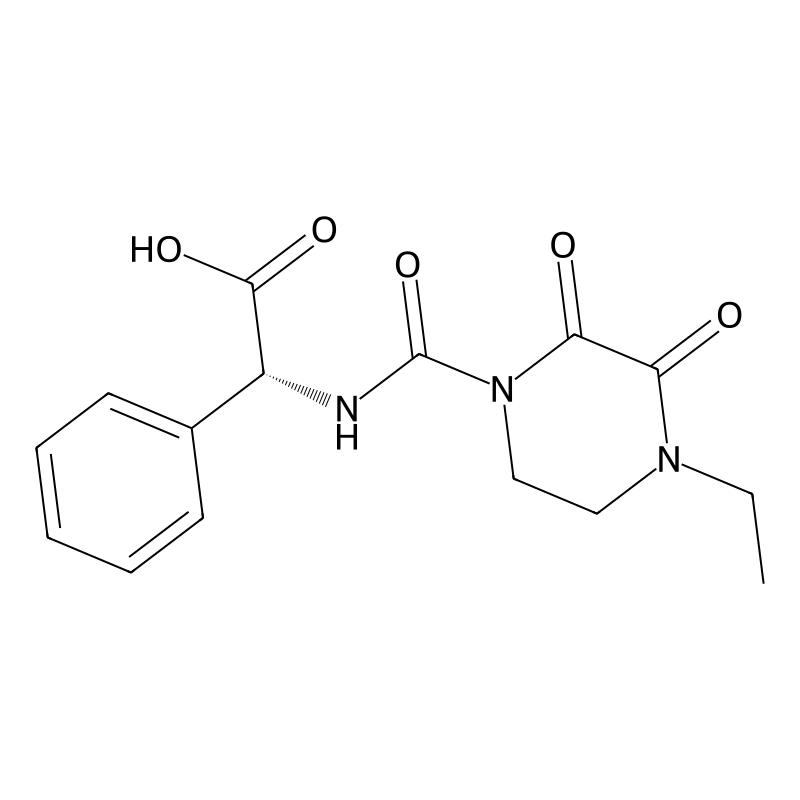(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
The compound (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid is an organic molecule characterized by its unique structure, which includes a piperazine ring and a phenylacetic acid moiety. This compound features a carbonyl group attached to the piperazine nitrogen, contributing to its potential biological activity. The presence of both dioxo and amino functional groups suggests that this compound may engage in various interactions within biological systems, potentially influencing its pharmacological properties.
- Amide Formation: The carbonyl group can react with amines to form amides, which may alter the compound's solubility and reactivity.
- Hydrolysis: Under certain conditions, the compound may undergo hydrolysis, leading to the release of phenylacetic acid and other byproducts.
- Oxidation-Reduction Reactions: The dioxo group can participate in oxidation-reduction reactions, potentially affecting the biological activity of the compound.
These reactions are vital for understanding how the compound behaves in biological systems and its metabolic pathways.
Preliminary studies suggest that (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid exhibits various biological activities. Its structure indicates potential interactions with enzyme systems, possibly acting as an inhibitor or modulator of specific biochemical pathways. For instance, compounds with similar structures have been reported to possess anti-inflammatory and analgesic properties, suggesting that this compound may also have therapeutic potential in these areas .
The synthesis of (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid can be approached through several methods:
- Condensation Reactions: The compound can be synthesized via condensation between 4-ethyl-2,3-dioxopiperazine and phenylacetic acid derivatives.
- Multi-Step Synthesis: Starting from simpler precursors, a multi-step synthetic route involving protection-deprotection strategies and functional group transformations may be employed.
- Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts can enhance the sustainability of the synthesis process.
These methods highlight the versatility in synthesizing this compound while considering efficiency and environmental impact.
This compound has potential applications in various fields:
- Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development targeting pain relief or inflammation.
- Biochemical Research: It could be used as a probe in studies investigating enzyme mechanisms or metabolic pathways.
- Agricultural Chemicals: If found to exhibit herbicidal or pesticidal properties, it could be explored for agricultural applications.
Interaction studies are crucial for understanding how (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid interacts with biological targets:
- Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes can provide insights into its mechanism of action.
- Binding Affinity Tests: Determining the binding affinity to receptors or proteins can elucidate its pharmacodynamics.
- Cellular Assays: Conducting cellular assays can help assess its efficacy and safety profile in a biological context.
These studies are essential for advancing the compound's development into potential therapeutic agents.
Several compounds share structural similarities with (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Ethyl-1-piperazinecarboxylic acid | Piperazine ring with carboxylic acid | Anti-inflammatory |
| Phenylalanine derivatives | Amino acid structure with phenyl group | Neuroprotective effects |
| Dioxopiperazine analogs | Dioxo functional groups on piperazine | Anticancer properties |
These compounds highlight the unique aspects of (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid, particularly its combination of dioxo and amino functionalities that may confer distinct biological properties compared to others.
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








